molecular formula C10H13ClN2O5 B11941235 Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride

Cat. No.: B11941235
M. Wt: 276.67 g/mol
InChI Key: AMVNGOTVSFKWFB-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is an organic compound with the molecular formula C10H13ClN2O5. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by its white to pale yellow crystalline powder appearance and its solubility in water and some organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride involves several steps:

    Decarboxylation of p-hydroxybenzoic acid: This step involves the removal of a carboxyl group from p-hydroxybenzoic acid using sulfur dioxide.

    Nitration of p-hydroxyphenol: The resulting p-hydroxyphenol is then nitrated to form 4-nitrophenol.

    Reaction with chloroacetic anhydride: 4-nitrophenol reacts with chloroacetic anhydride to produce 3-nitrophenylacetic acid.

    Esterification with methanol: Finally, 3-nitrophenylacetic acid is esterified with methanol to yield this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization and other purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces nitro derivatives.

    Reduction: Yields amino derivatives.

    Substitution: Results in compounds with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride: Similar structure but lacks the hydroxyl group.

    Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride: Similar structure but lacks the nitro group.

Uniqueness

Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from its analogs .

Properties

Molecular Formula

C10H13ClN2O5

Molecular Weight

276.67 g/mol

IUPAC Name

methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12N2O5.ClH/c1-17-10(14)7(11)4-6-2-3-9(13)8(5-6)12(15)16;/h2-3,5,7,13H,4,11H2,1H3;1H

InChI Key

AMVNGOTVSFKWFB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl

Origin of Product

United States

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